![molecular formula C5H2IN3 B2841279 3-Iodopyrazine-2-carbonitrile CAS No. 1062608-54-1](/img/structure/B2841279.png)
3-Iodopyrazine-2-carbonitrile
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Overview
Description
3-Iodopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2IN3 . It has a molecular weight of 230.99400 .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile . The mixture is heated at reflux for 4.5 hours . The solvent is then removed and water is added . After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with an iodine atom attached to the third carbon and a carbonitrile group attached to the second carbon .Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, which share a core structure with 3-Iodopyrazine-2-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, attributed to their adsorption on the metal surface, which could suggest similar potential applications for this compound derivatives in protecting metals from corrosion in industrial settings (Yadav et al., 2016).
Antibacterial Activity
Research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving similar nitrile-containing compounds, has shown promising antibacterial activity. This suggests that this compound could serve as a precursor in synthesizing new compounds with potential antibacterial properties (Rostamizadeh et al., 2013).
Catalysis and Synthesis
This compound is likely to be involved in catalytic processes and the synthesis of biologically important compounds. For instance, its structural analogs have been used in palladium-catalyzed aminocarbonylation reactions to produce compounds of biological relevance, indicating that this compound could play a role in similar synthetic routes to generate valuable pharmacological agents (Takács et al., 2007).
Material Science
The study of coordination polymers featuring iodopyrazine units demonstrates the utility of these compounds in designing materials with specific optical and thermal properties. Given its structural similarity, this compound may be utilized in developing new coordination polymers with unique characteristics for applications in electronics and photonics (Näther et al., 2003).
Green Chemistry
This compound could contribute to the advancement of green chemistry, as demonstrated by the synthesis of pyrazole derivatives using environmentally friendly methods. Similar strategies could be employed to synthesize derivatives of this compound, promoting sustainable practices in chemical research (Kiyani & Bamdad, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds like 3-iodopyrazine-2-carbonitrile, have exhibited various biological activities .
Mode of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .
Result of Action
As a pyrrolopyrazine derivative, it is likely to have multiple effects due to its potential interaction with various biological targets .
properties
IUPAC Name |
3-iodopyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2IN3/c6-5-4(3-7)8-1-2-9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDBXNKRAKTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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